molecular formula C9H15N2Na3O15P3 B12819983 CID 123134389

CID 123134389

Cat. No.: B12819983
M. Wt: 553.11 g/mol
InChI Key: SDQNQGQCJKAXRG-DGKYPTGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 123134389: is a chemical compound known for its significant applications in various scientific fields. It is a benzothiazole analogue and acts as a potent antagonist of the G protein-coupled receptor 35 (GPR35). This receptor is implicated in several physiological and pathological processes, making this compound a valuable compound for research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134389 typically involves the formation of the benzothiazole core structure, followed by the introduction of specific functional groups to achieve the desired activity. The synthetic route may include:

    Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of various substituents to the benzothiazole core. This can be done using standard organic reactions such as halogenation, alkylation, or acylation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

CID 123134389 can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substituents can be introduced or replaced on the benzothiazole core through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

CID 123134389 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity of benzothiazole derivatives.

    Biology: The compound’s role as a GPR35 antagonist makes it valuable for studying the physiological and pathological roles of this receptor.

    Medicine: Research into this compound includes its potential therapeutic applications in diseases where GPR35 is implicated, such as type-2 diabetes, inflammation, and certain cancers.

    Industry: The compound can be used in the development of new materials and as a chemical intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism by which CID 123134389 exerts its effects involves its interaction with GPR35. By binding to this receptor, the compound inhibits its activity, which can modulate various signaling pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    CID 1231538: Another benzothiazole analogue with similar GPR35 antagonistic activity.

    CID 1234567: A structurally related compound with different substituents on the benzothiazole core, leading to variations in activity and selectivity.

Uniqueness

CID 123134389 is unique due to its specific functional groups that confer high potency and selectivity for GPR35. This makes it a valuable tool for research and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C9H15N2Na3O15P3

Molecular Weight

553.11 g/mol

InChI

InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/t4-,6-,7+,8-;;;/m1.../s1

InChI Key

SDQNQGQCJKAXRG-DGKYPTGMSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.[Na].[Na].[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.